Scaffold Divergence from the Validated IMPDH Inhibitor C91: Imidazole vs. Benzimidazole Core
The literature‑validated IMPDH inhibitor C91 contains a benzimidazole moiety, which provides a larger conjugated π‑system and an additional hydrogen‑bond donor compared to the imidazole core in CAS 2034287‑43‑7 [1]. This structural distinction is critical because the co‑crystal structure of C91 with Bacillus anthracis IMPDH (PDB 4MY9) shows the benzimidazole NH engaged in a water‑mediated hydrogen bond to the enzyme backbone, an interaction that the imidazole analog cannot identically replicate [2]. Since no head‑to‑head biochemical comparison has been published, the direction and magnitude of any affinity change cannot be predicted from existing data.
| Evidence Dimension | Core heterocycle (imidazole vs. benzimidazole) |
|---|---|
| Target Compound Data | 2-(pyridin-2-yl)-1H-imidazole (no X‑ray structure available) |
| Comparator Or Baseline | C91: 2-(pyridin-2-yl)-1H-benzimidazole; Kd ≈ 40 nM for BaIMPDH E‑XMP* complex [1] |
| Quantified Difference | No direct comparative data; structural inference only |
| Conditions | C91 Kd determined by pre‑steady‑state stopped‑flow kinetics at pH 8.0, 25 °C [1] |
Why This Matters
Procurement decisions must account for the fact that the core heterocycle replacement alters hydrogen‑bonding capacity, which may affect target engagement and selectivity in IMPDH‑dependent assays.
- [1] Wang, X., Kuzmic, P., Hedstrom, L. (2021). Mechanism of Inhibitor Selectivity Revealed by Mutagenesis and pre‑Steady‑State Studies. FASEB Journal, 35(S1), abstract. View Source
- [2] PDB ID 4MY9. Crystal Structure of the Inosine 5'-monophosphate Dehydrogenase with an Internal Deletion of the CBS Domain from Bacillus anthracis str. Ames complexed with inhibitor C91. View Source
